4-Acetyl-3-methylpiperazin-2-one

Description

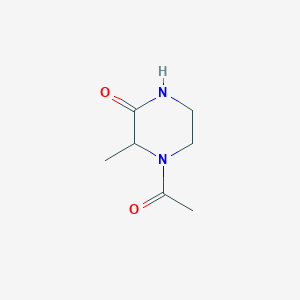

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLKFJJTNCLFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525966 | |

| Record name | 4-Acetyl-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-95-0 | |

| Record name | 4-Acetyl-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 3 Methylpiperazin 2 One and Its Key Precursors

Strategies for Piperazinone Ring Formation

The formation of the piperazinone ring is a critical step in the synthesis of 4-acetyl-3-methylpiperazin-2-one. Various cyclization and reductive amination strategies have been developed to construct this heterocyclic core.

Cyclization Approaches for the Piperazinone Core

Cyclization reactions are a common method for forming the piperazinone ring. These reactions typically involve the intramolecular condensation of a linear precursor containing the necessary amine and ester or amide functionalities.

One approach involves the Dieckmann cyclization of substrates with the general structure CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph. epa.gov In this reaction, the terminal methylene (B1212753) group, activated by a neighboring functional group, attacks the carbonyl group of the phenyl carbamate (B1207046) to form the piperazine-2,5-dione ring system. epa.gov

Another strategy is the palladium-catalyzed cyclization of propargyl units with diamine components, which offers high yields and stereochemical control. organic-chemistry.org Additionally, the ring-opening of cyclic sulfamidates with propargylic sulfonamides can yield tetrahydropyrazines, which are precursors to piperazinones. organic-chemistry.org

Reductive Amination in Piperazinone Synthesis

Reductive amination is a versatile and widely used method for constructing the piperazinone ring. This one-pot reaction typically involves the reaction of an α-amino ester with an N-(2-oxoethyl)amide in the presence of a reducing agent. acs.orgacs.org

A notable example is the tandem reductive amination−transamidation−cyclization reaction. This process begins with the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester, followed by an intramolecular N,N'-acyl transfer and subsequent cyclization to yield the N-acylpiperazinone. acs.org The choice of solvent and additives, such as acetic acid in acetonitrile (B52724), can significantly influence the reaction rate and yield. acs.org Sodium triacetoxyborohydride (B8407120) is a commonly employed reducing agent in these transformations. acs.orgnih.govthieme-connect.com

Stereoselective Synthesis of Chiral Piperazinone Precursors

The chirality of the final product is often determined by the stereochemistry of its precursors. Therefore, the stereoselective synthesis of chiral piperazinone precursors, such as (R)-3-methylpiperazin-2-one, is of paramount importance.

Asymmetric Synthesis of (R)-3-Methylpiperazin-2-one

Several methods have been developed for the asymmetric synthesis of (R)-3-methylpiperazin-2-one. One common approach is the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected amino ester intermediate. This reaction, typically carried out with palladium on carbon (Pd/C) under hydrogen pressure, results in the simultaneous removal of the protecting group and intramolecular cyclization to form the desired chiral piperazinone with high enantiomeric excess.

Another method involves the use of chiral auxiliaries. For instance, D-phenylglycinol can be used as a chiral auxiliary to direct the stereoselective alkylation of a piperidin-2-one intermediate. researchgate.net

Chiral Control in Piperazinone Ring Construction

Achieving chiral control during the formation of the piperazinone ring itself is a key strategy. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful method for the synthesis of chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn This method often involves a dynamic kinetic resolution process. dicp.ac.cn

Furthermore, the use of chiral catalysts, such as cinchona alkaloid derivatives in aza-Michael cyclizations, can induce high stereoselectivity in the ring-forming step. mdpi.com

Introduction of the Acetyl Moiety to Piperazinones

The final step in the synthesis of this compound is the introduction of the acetyl group onto the piperazinone ring. This is typically achieved through an acylation reaction.

N-Acylation Procedures for Piperazinones

The introduction of an acyl group onto the nitrogen atom of a piperazinone ring is a fundamental step in the synthesis of a wide array of derivatives. General N-acylation reactions are typically achieved by treating the piperazinone substrate with an appropriate acylating agent. Common acylating agents include acyl chlorides and acid anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct and facilitate the nucleophilic attack of the piperazinone nitrogen.

A versatile method for the N-acylation of piperazines and related heterocyclic structures involves the use of a coupling agent. For instance, the reaction of a carboxylic acid with N,N'-carbonyldiimidazole (CDI) forms an activated acyl-imidazole intermediate. This intermediate then readily reacts with the amine functionality of the piperazinone to form the desired N-acyl derivative. This approach is advantageous due to its mild reaction conditions and the generation of gaseous byproducts, which simplifies purification.

Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for N-acylation. For example, the microwave irradiation of acetyl glycine (B1666218) with substituted piperazines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent such as dimethylformamide (DMF) can yield N-acylpiperazinone derivatives in significantly reduced reaction times. nih.gov

Regioselective Acetylation Strategies

For piperazinones with multiple reactive nitrogen atoms, such as 3-methylpiperazin-2-one (B1588561), achieving regioselective acetylation at the N4 position is a critical synthetic challenge. The steric hindrance provided by the methyl group at the C3 position can influence the selectivity of the acylation reaction.

A patented method for the selective mono-acylation of 2-methylpiperazine (B152721), a close structural relative of 3-methylpiperazin-2-one, highlights a strategy that can be adapted for regioselective acetylation. google.com This process involves the reaction of N,N'-carbonyldiimidazole with a carboxylic acid to form a carbonylic imidazole (B134444) derivative. This activated acylating agent then undergoes a single acylation condensation reaction with the less sterically hindered nitrogen of the 2-methylpiperazine ring. google.com By applying this principle, acetic acid can be used to generate the acetyl-imidazole intermediate, which would then preferentially react with the N4 nitrogen of 3-methylpiperazin-2-one to yield this compound. The reaction conditions, such as temperature and solvent, can be optimized to maximize the regioselectivity. The use of tetrahydrofuran (B95107) (THF) as a solvent and reaction temperatures ranging from 20-80°C have been reported to be effective. google.com

Another approach to achieve regioselectivity is through the use of a protecting group strategy. One of the nitrogen atoms can be temporarily protected, allowing for the selective acylation of the other. Subsequent deprotection would then yield the desired mono-acylated product.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This includes the introduction of different substituents at the N4 position and the synthesis of related heterocyclic systems.

The synthesis of N-substituted piperazin-2-ones can be achieved through reductive amination. A specific example is the synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. nih.gov This procedure involves the reaction of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde (B23906) in the presence of a reducing agent. nih.gov

A typical procedure involves sequentially adding (R)-3-methylpiperazin-2-one, 2,4-dimethoxybenzaldehyde, acetic acid, and sodium triacetoxyborohydride to an anhydrous solvent like acetonitrile at room temperature under a nitrogen atmosphere. nih.gov The reaction is stirred overnight, and after quenching with a saturated sodium bicarbonate solution, the product is extracted with an organic solvent. nih.gov Purification by silica (B1680970) gel chromatography yields the desired (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one as a viscous oil. nih.gov

| Reactant/Reagent | Molar Equivalent | Purpose |

| (R)-3-Methylpiperazin-2-one | 1.0 | Starting material |

| 2,4-Dimethoxybenzaldehyde | 1.1 | Aldehyde for reductive amination |

| Acetic Acid | 1.5 | Catalyst |

| Sodium Triacetoxyborohydride | 1.4 | Reducing agent |

| Anhydrous Acetonitrile | - | Solvent |

The synthesis of other acyl-substituted piperazinones follows similar principles to the acetylation of 3-methylpiperazin-2-one. A general and effective method involves a one-pot, tandem reductive amination-transamidation-cyclization reaction. This process can be used to produce a variety of substituted N-acylpiperazinones from N-(2-oxoethyl)amides and α-amino esters. The choice of the transferring acyl group and the steric environment of the amino ester significantly influence the reaction rate. colab.ws

For instance, N-(2-oxoethyl)trifluoroacetamides have been shown to be highly versatile synthons, leading to efficient transformations to piperazinones with minimal racemization and under mild, room temperature conditions. colab.ws This methodology allows for the introduction of diverse acyl groups onto the piperazinone scaffold.

A Chinese patent describes a general method for preparing various 4-acyl substituted-2-methylpiperazines. google.com This involves the initial reaction of N,N'-carbonyldiimidazole with a carboxylic acid to form an activated carbonylic imidazole derivative. This intermediate is then reacted with 2-methylpiperazine to achieve a single acylation. google.com This method can be broadly applied by varying the starting carboxylic acid to introduce different acyl groups, such as benzoyl or other substituted aryl or alkyl carbonyl groups. google.com The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at temperatures between 20-100°C. google.com

The piperazinone core is a key structural motif in a variety of complex natural products, including diketopiperazinone alkaloids. The total synthesis of these molecules often involves intricate strategies to construct the heterocyclic core and install the various functional groups with correct stereochemistry.

One notable strategy in the synthesis of complex diketopiperazines is the late-stage dimerization of simpler diketopiperazine intermediates. For example, the total synthesis of naseseazines A and B relied on a Friedel-Crafts dimerization of complex diketopiperazine precursors. google.com This approach is based on a biosynthetic hypothesis where the final dimeric structure is formed from the union of two monomeric diketopiperazine units. google.com

Another powerful strategy involves intramolecular cyclization reactions to form the piperazinone ring. For instance, a one-pot tandem reductive amination-transamidation-cyclization process has been developed for the synthesis of substituted N-acylpiperazinones. google.comcolab.ws This method has been successfully applied to the convergent synthesis of conformationally constrained farnesyltransferase (FTase) inhibitors containing a piperazinone ring. colab.ws

Furthermore, the total synthesis of alkaloids like (+)-WIN 64745 has been achieved through the dimerization of bromohexahydropyrrolindoles, followed by diketopiperazine (DKP) formation. google.com Desymmetrization strategies during the acylation of the dimeric intermediate allow for the formation of two different DKP rings within the same molecule. google.com The use of coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is common in these amide bond forming and cyclization steps. google.com

Chemical Reactivity and Derivatization Strategies of 4 Acetyl 3 Methylpiperazin 2 One

The chemical behavior of 4-acetyl-3-methylpiperazin-2-one is dictated by the interplay of its functional groups: the N-acetyl group, the lactam (cyclic amide) within the piperazinone ring, and the secondary amine. The presence of a chiral center at the C3 position adds a significant stereochemical dimension to its reactions. This section explores the reactivity at different sites of the molecule and strategies for its derivatization for analytical purposes.

Applications of 4 Acetyl 3 Methylpiperazin 2 One As a Synthetic Intermediate

Role in the Construction of Advanced Organic Scaffolds

Advanced organic scaffolds are core molecular frameworks that can be elaborated into a diverse library of compounds, often for drug discovery purposes. The piperazinone core is indeed a valuable scaffold. The introduction of an acetyl group at the 4-position could, in principle, offer a point of diversification. For example, it could be transformed into other functional groups or used as a handle for attaching other molecular fragments. Despite this theoretical potential, there is no documented evidence of 4-Acetyl-3-methylpiperazin-2-one being utilized in the systematic construction of advanced organic scaffolds in published research.

Utilization in Multi-step Total Synthesis

The total synthesis of complex natural products or designed molecules often relies on a toolbox of well-behaved and predictable chiral building blocks. While piperazine (B1678402) and its derivatives have been incorporated into numerous total synthesis campaigns, a specific role for this compound as a key intermediate or starting material is not described in the chemical literature. Its absence from reported synthetic routes suggests that other, more readily accessible or synthetically versatile building blocks are preferred by chemists for these endeavors.

Future Research Directions and Emerging Trends in 4 Acetyl 3 Methylpiperazin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperazinone frameworks is undergoing a paradigm shift towards greener and more efficient methodologies. Future research will likely focus on moving away from classical, often harsh, synthetic conditions towards more sustainable alternatives.

Key areas of development include:

Photoredox Catalysis: This technique uses visible light to drive chemical reactions, offering a milder and more sustainable alternative to traditional methods. mdpi.comresearchgate.net For the synthesis of piperazinone precursors, photoredox-catalyzed C-H functionalization has shown promise for related piperazines, a method that could be adapted for creating the substituted backbone of 4-Acetyl-3-methylpiperazin-2-one. mdpi.comorganic-chemistry.org This approach avoids the use of toxic reagents and can often be transitioned from batch to continuous flow conditions, enhancing sustainability. mdpi.comresearchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and employing catalysts over stoichiometric reagents. nih.gov For instance, methods developed for N-substituted piperidones that present advantages over classical Dieckman approaches could inspire new routes to piperazinones. nih.gov A patent for a related chiral piperazinone derivative highlights a method with advantages like low-cost, safe operation, and less pollution, achieving a high yield and purity. google.com

Bio-sourced Materials: A significant trend is the use of potentially bio-sourced starting materials. Research into creating polymers from bio-based monomers demonstrates the potential for developing synthetic routes that reduce reliance on petrochemical feedstocks. rsc.org Applying this concept to the synthesis of this compound could involve sourcing precursors from renewable resources.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Key Advantages | Potential Application to this compound | Reference |

| Classical Synthesis | Well-established protocols. | Multi-step synthesis involving protection, coupling, and cyclization. | google.com |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable. | C-H functionalization to build the piperazine (B1678402) core or introduce substituents. | mdpi.comorganic-chemistry.org |

| Green Chemistry | Reduced waste, safer reagents, improved energy efficiency. | One-pot reactions, use of water or other green solvents. | nih.gov |

| Enzymatic Synthesis | High selectivity (enantio- and regioselectivity), mild conditions. | Chiral synthesis of the 3-methylpiperazin-2-one (B1588561) core. | N/A |

Exploration of Undiscovered Chemical Transformations

Beyond synthesis, the future of this compound chemistry lies in discovering new ways it can react and be modified. The presence of multiple functional groups—an amide, a ketone (within the lactam), an acetyl group, and a chiral center—makes it a versatile substrate for a wide range of chemical transformations.

Future exploratory efforts could focus on:

Late-Stage Functionalization: Developing methods to modify the core structure after it has been assembled. This is particularly valuable in medicinal chemistry for rapidly creating libraries of related compounds. C-H functionalization techniques, which are being advanced for piperazines, could be applied to directly add new substituents to the carbon backbone of this compound. researchgate.net

Novel Cyclization Reactions: Using the existing functional groups as handles to build more complex, polycyclic structures. For example, radical cyclizations mediated by reagents like Manganese(III) acetate (B1210297) have been used to create dihydrofuran compounds from piperazine derivatives, a strategy that could be explored with this compound. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating the stability of the piperazinone ring under various conditions to discover novel rearrangement or ring-opening reactions that could lead to completely different heterocyclic systems.

Advanced Computational Modeling for Structure and Reactivity

Computational chemistry is becoming an indispensable tool for predicting and understanding molecular behavior. For this compound, advanced computational modeling can provide insights that are difficult to obtain through experimentation alone.

Key applications of computational modeling include:

Conformational Analysis: The piperazinone ring can adopt different conformations (e.g., chair, boat), which can significantly influence its reactivity and biological activity. Computational models can predict the most stable conformations and the energy barriers between them.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) studies can be used to map out the entire reaction pathway for a proposed transformation, identifying transition states and intermediates. This is valuable for optimizing reaction conditions and predicting the feasibility of new reactions. researchgate.net DFT has been used to confirm the stereochemistry of related piperidine/piperazine derivatives. researchgate.net

Spectroscopic Prediction: Computational methods can calculate spectroscopic data (e.g., NMR, IR spectra), which can aid in the structural confirmation of newly synthesized derivatives. dntb.gov.ua

| Computational Method | Application | Expected Insights for this compound | Reference |

| Density Functional Theory (DFT) | Reaction mechanism, stereochemical analysis, electronic properties. | Predicting reaction outcomes, understanding selectivity, identifying reactive sites. | researchgate.net |

| Molecular Dynamics (MD) | Conformational sampling, solvent effects. | Understanding dynamic behavior and interaction with other molecules. | researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterizing the nature of bonding within the molecule. | dntb.gov.ua |

Integration with Flow Chemistry and Automation in Synthesis

The shift from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major trend in modern organic chemistry. scribd.comnih.gov These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis and optimization.

For this compound, this integration could manifest in several ways:

Automated Synthesis of Libraries: Automated platforms can be used to rapidly synthesize a large number of derivatives for screening purposes. researchgate.netresearchgate.net By varying the starting materials, a diverse library of analogues can be generated with minimal manual intervention.

Flow Chemistry for Improved Synthesis: Reactions that are difficult or hazardous in batch mode, such as those requiring high pressures or temperatures, can often be performed more safely and efficiently in a flow reactor. scribd.com The synthesis of piperazines using photoredox catalysis has been successfully translated to flow conditions. mdpi.com

On-Demand Synthesis: Cartridge-based automated synthesizers are emerging that allow for the on-demand production of specific molecules. youtube.com This technology could be applied to synthesize this compound or its derivatives as needed, streamlining the research and development process. nih.govyoutube.com These systems often use pre-packaged reagent cartridges for common reactions, such as heterocycle formation. youtube.com

The implementation of these advanced technologies promises to accelerate the pace of discovery and development in the chemistry of this compound, enabling more rapid exploration of its potential in various scientific fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Acetyl-3-methylpiperazin-2-one, and how is structural confirmation achieved?

- Answer : The compound is typically synthesized via multi-step reactions involving piperazine derivatives. For example, analogous syntheses use dibenzyl-protected precursors followed by deprotection and acetylation steps. Structural confirmation relies on mass spectrometry (MS) with electrospray ionization (ESI+) to verify molecular weight (e.g., m/z 198 [M + H]+) and ¹H NMR to resolve substituent-specific chemical shifts (e.g., acetyl and methyl groups). Cross-validation with high-resolution MS and 2D NMR (e.g., COSY, HSQC) enhances accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Standard precautions include using personal protective equipment (PPE), ensuring proper ventilation, and avoiding inhalation or skin contact. In case of exposure, immediate measures include washing affected areas with water (>15 minutes) and consulting medical professionals. Safety data sheets (SDS) for structurally similar compounds recommend storing the compound in dry, cool conditions away from oxidizers .

Q. How can researchers assess the purity of this compound, and what analytical techniques are preferred?

- Answer : Purity is assessed via reversed-phase HPLC with UV detection, calibrated against reference standards. Impurity profiling may involve LC-MS to identify byproducts (e.g., unreacted intermediates). Pharmacopeial guidelines for related piperazine derivatives suggest using threshold limits (<0.1% for major impurities) and validating methods per ICH guidelines .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved during structural refinement?

- Answer : Software suites like SHELXL (for small-molecule refinement) and WinGX (for data processing) are critical. Discrepancies in anisotropic displacement parameters or bond angles are addressed by iterative refinement cycles, incorporating constraints from spectroscopic data (e.g., NMR-derived torsion angles). Validation tools like PLATON or Mercury ensure geometric accuracy .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

- Answer : Yield optimization involves screening catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. protic), and temperature gradients. Design of Experiments (DoE) methodologies, such as response surface modeling, identify optimal parameters. For example, acetylation reactions may favor dichloromethane at 0–5°C to minimize side-product formation .

Q. How do computational methods complement experimental data in predicting the reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., acetyl carbonyl reactivity). Molecular docking studies assess binding affinity to biological targets, validated by experimental IC₅₀ values. Hybrid QM/MM simulations model reaction pathways, aligning with observed kinetic data from stopped-flow spectroscopy .

Q. What approaches are used to analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Answer : Contradictions between solution-state NMR (dynamic conformers) and solid-state X-ray (static structure) are resolved by variable-temperature NMR or dynamic nuclear polarization (DNP) to probe conformational flexibility. Solid-state NMR or synchrotron XRD can further clarify polymorphism .

Methodological Notes

- Synthesis : Prioritize regioselective acetylation using anhydride reagents in inert atmospheres to avoid hydrolysis .

- Characterization : Combine X-ray crystallography with spectroscopic techniques for unambiguous assignment of stereochemistry .

- Data Analysis : Employ multivariate statistical tools (e.g., PCA) to correlate structural features with reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.